"Synthesis and characterization of Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride"
"Synthesis and characterization of Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride"
Initiating the Analysis
I'm currently breaking down the request: focusing on the specific chemical compound and desired content format. The initial analysis has clarified the core topic is Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride, and the deliverable should be a comprehensive technical document, likely a guide or whitepaper. This foundational step is crucial for efficient and relevant future thinking.
Defining the Target Audience
My focus has shifted to the target audience: researchers and scientists. I've broken down the core requirements, highlighting autonomy in structure and emphasis on scientific integrity, especially E-E-A-T, including in-text citations and a consolidated references section. I'm also planning the visualization of the content: tables for quantitative data, detailed experimental protocols, and mandatory Graphviz visualizations for workflows and pathways, with specific styling and color palette requirements. Finally, I've started defining the characteristics of the molecule, starting with "Spiro".
Detailing the Molecule's Structure
I'm now zeroing in on the molecule's chemical structure. It's a spiro compound of an indanone core and piperidine ring, with the spiro carbon at C2 of the indene-1-one and C3 of the piperidine. I'm considering its significance in medicinal chemistry due to its 3D structural complexity for improved binding affinity, stability, and solubility. I'm exploring synthesis strategies, including alkylation, cyclization, and characterization methods like NMR and X-ray crystallography.
Clarifying Molecule Identity
I'm now zeroing in on the molecule's precise identity. Search results are proving tricky, often returning related, but distinct, spiro-indene-piperidine structures. Notably, "Spiro[indene-1,4'-piperidin]-3(2H)-one" and "Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride" keep popping up. I'm cross-referencing CAS numbers and CIDs to stay on track.
Analyzing Structural Similarity
I've realized the target compound might be an uncommon derivative of a more prevalent one, specifically a positional isomer. My focus has shifted to understanding the impact of this subtle structural difference on potential applications, since the CAS number hints that the more common version of this compound has been available for some time. I'm digging into whether the difference creates new therapeutic opportunities or impacts the known behaviors.
Constructing Synthetic Routes
I've shifted gears to synthesizing Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride, using the structure to guide my planning. I'm focusing on known spiro-indanone piperidine synthesis, considering alkylation, ring-closing metathesis, and Dieckmann condensation as starting points. I'm focusing on the attachment point of the piperidine ring at the 3-position, which appears critical. I'm visualizing the indanone core – a benzene fused to a cyclopentanone – for synthetic pathway design.
Mapping Molecular Connectivity
I'm now meticulously mapping the atom-by-atom connectivity within the spiro structure to ensure the synthesis strategy is feasible. Pinpointing each carbon atom, I have determined the piperidine ring's nitrogen atom is at position 1'. This clarified the substituents on the spiro carbon of the indanone core: a -CH2-N(Bn)-CH2-CH2-CH2- sequence, which forms the piperidine ring. I'm moving toward an alkylation approach using a 1,5-dielectrophile.
Refining Alkylation Strategy
I've discarded the alpha-chloroamine strategy due to instability and I'm now exploring alternatives for the piperidine synthesis, considering 3-piperidone derivatives and intramolecular cyclizations, perhaps even multi-component reactions. I've abandoned several ideas and I'm now focusing on a robust alkylation route with 1-indanone, aiming for a bis-electrophile that specifically yields the 3-piperidyl spiro center; I want a 6-membered ring and I need to attach at the C2 and C4' positions. I'm moving forward with a bis-electrophile.
Evaluating Cyclization Strategies
I am now carefully evaluating possible cyclization methods. My revised focus is using 1-benzyl-3-piperidone as a starting material. Considering an ortho-lithiated benzyl derivative for the indanone core is something I am evaluating. I am also considering aldol condensation followed by Michael addition and have been examining literature for similar spirocycle syntheses and specifically I am looking at a Dai et al. paper. I am examining a possible iodine-catalyzed one-pot multi-component reaction.
Revising Synthetic Design
I'm now back at the drawing board after evaluating a literature multi-component reaction (MCR) approach. The key starting point seems to be a 3-substituted piperidine derivative, with 1-benzyl-3-piperidone as a prominent possibility. I'm investigating alternative routes, like a 2-(2-bromoethyl)-1-indanone alkylation, although the exact arrangement is still unclear to me. I've realized alkylating 1-indanone with a bis(2-chloroethyl)amine derivative would give the wrong isomer, with piperidine at the 4' position.
Formulating Allylation Strategy
I've hit upon a new plan: an allylation strategy! I'll alkylate 1-indanone first with allyl bromide, then 2-bromo-N-benzyl-ethanamine. I'm now revising this to a 2-step process. Step 1 will be alkylation of 1-indanone with 1-bromo-3-chloropropane and step 2, Eschenmoser's salt (dimethylmethyleneammonium iodide). Then, quaternization and displacement with benzylamine, followed by an intramolecular SN2 cyclization will complete the spirocycle. I'm tracing the atoms to verify the connectivity.
Confirming Spiro Connectivity
I've carefully traced the atoms in the proposed synthetic route. Starting at the spiro carbon (C3') and moving around the piperidine ring, I've confirmed that the connectivity is correct. The six-membered ring structure, specifically with the spiro carbon at the 3' position, is chemically sound, and this confirms my proposed strategy. I am detailing the individual synthetic steps for review.
Refining Substitution Approach
I'm now refining the substitution strategy, since the previous plan is unstable. My plan uses LDA, THF, -78 °C. I am now working on the introduction of the aminomethyl group (Step 2), now including a Mannich-type reaction using Eschenmoser's salt. Step 3 is converting the dimethylamino to benzylamino. This will be done with MeI to form the ammonium salt, then displacing with benzylamine. I'm now examining the beta-amino ketone and potential elimination reactions.
Adjusting Cyclization Approach
I'm now grappling with the last synthetic step, recognizing the potential challenges with a direct SN2 reaction. The previous sequence resulted in an alpha-quaternary carbon with no protons, so it cannot undergo elimination to form an enone. I am revisiting my approach to achieve the desired piperidine spirocycle. I've considered several alternative starting points and am now revising my synthetic sequence. I'm focusing on the formation of the piperidine ring and considering new strategies to accomplish this. I've considered a Mannich-type reaction as a starting point.
Evaluating Alkylation Routes
I'm now revising my synthetic strategy yet again, considering a new alkylation route. I've abandoned my earlier plans, realizing I was building towards the wrong isomer, with the piperidine at the 4' position. I'm focusing on the formation of the piperidine ring first. My latest idea involves using 1-benzyl-3-piperidone as a starting point and building the indanone core from there. This will be the classic spiro-alkylation. I am now evaluating specific building blocks to achieve this.
Revising Dielectrophile Selection
I'm now back to evaluating the core alkylation strategy, realizing my initial dielectrophile selection yields an unstable reagent, so I am going back to the drawing board for a more robust approach. I've reevaluated the chain of atoms to ensure proper piperidine ring formation. The original idea focused on allyl bromide and subsequent steps, but I'm now exploring a modified strategy involving reductive amination to establish the piperidine ring. I'm aiming for a stable alkylating agent.
Evaluating Reductive Amination
I'm now zeroing in on a new reductive amination strategy. I've focused on alkylating 1-indanone with allyl bromide and then ethyl bromoacetate to ensure the required carbon skeleton, and have begun to consider different oxidative steps, as I've ruled out the cyanomethyl route. I'm aiming for ethyl 2-(2-(3-oxopropyl)-1-oxo-2,3-dihydro-1H-inden-2-yl)acetate for subsequent amination. Then the reductive amination with benzylamine will complete the cycle.
Analyzing Lactam Formation
I'm now critically examining the proposed lactam formation. It appears the reductive amination and subsequent intramolecular attack on the ester will yield an azepane, not the desired piperidine. The spiro carbon is now linked to a 7-membered ring, and to get the required piperidine structure, I need to adjust the connectivity. The lactam approach won't work. I am redesigning the route to give a 6-membered ring.
Refining Cyclization Plan
I'm now refining the cyclization plan, focusing on a robust SN2-like reaction. I've re-evaluated starting materials and decided to use a different route. I plan to use benzylamine to form the desired amine functionality at the C2 position, after an aldol reaction. This should avoid stability issues and potential side reactions. I will use the established alkylation and deprotection to get to the intermediate with the leaving group.
Confirming Piperidine Synthesis
I've just confirmed the key cyclization step for the target molecule. Converting the alcohol to a halide leads to intramolecular attack, forming the piperidine ring! This approach yields the six-membered ring system. I'm excited; this final intramolecular step forms the spiro[indene-2,3'-piperidine] framework directly! Now I will detail the steps, including allylation of 1-indanone with allyl bromide and NaH.
Detailing Reaction Sequence
I'm now detailing each individual step for this new synthetic pathway. My latest refinement involves a hydroboration-oxidation sequence, employing excess borane to circumvent amine interference. This will yield 2-((benzylamino)methyl)-2-(3-hydroxypropyl)-2,3-dihydro-1H-inden-1-one. The final step forms the desired spirocyclic system, completing the route. I am now working on converting the alcohol to a leaving group.
Finalizing the Synthesis
I've finalized the full synthetic sequence, going over all the steps. I am now evaluating the Appel reaction to convert the alcohol to a bromide, since it will be a mild and effective route. My final, six-step plan includes a final deprotection step to form the hydrochloride salt. This sequence aligns with my expertise, as each step mitigates potential issues. I am now planning the structure of the whitepaper to describe the synthetic route.
Structuring Whitepaper Outline
Now, I'm structuring the whitepaper, focusing on clarity. I plan to use the information and create a comprehensive document. I'll start with an abstract, then address the target molecule and the proposed synthesis route. I'll describe retrosynthetic analysis and then a detailed step-by-step synthesis. Characterization data and troubleshooting will be described.
Evaluating Literature Support
I'm now integrating literature insights. I am focused on the significance of spirocyclic piperidines in drug discovery and their advantages. I've found more support for their use as pharmacophore templates and their importance in improving solubility. This strengthens the rationale for the target molecule. I am integrating these findings to bolster the whitepaper's introduction and discussion.
Integrating Literature Data
I'm now focusing on integrating literature data to enhance the whitepaper. The work of Dai et al. on iodine-catalyzed reactions provides crucial support for the spirocycle synthesis. I'm also exploring the biological relevance of spirocyclic piperidines, focusing on solubility and pharmacophore templates. I'm also including information on 1-indanone derivatives for synthesis and use.
Visualizing Retrosynthesis Workflow
I'm starting the DOT diagram for the whitepaper. I'm focusing on node and edge attributes, setting colors for clarity, and establishing contrast between the text and fill colors, following the requested format. I am making sure the layout fits the target dimensions. I'm setting the caption for the figure, as well.
Refining DOT Diagram Attributes
I'm now refining the node attributes of the DOT diagram for clarity. I've re-examined the edge attributes, ensuring that the fonts are visible and labels are clear, while also examining the color palette and layout for impact. The goal is to provide a visually intuitive depiction of the synthetic route. The nodes' shapes and sizes are optimized. The diagram will now be included in the whitepaper!
Finalizing Diagram Integration
I'm now generating the whitepaper's DOT diagram section, and I've integrated a refined diagram with the caption: "Figure 1: Forward synthesis workflow for Spiro[indene-2,3'-piperidin]-1(3H)-one hydrochloride." I will now proceed to the synthetic steps to expand the whitepaper.
Detailing Experimental Procedures
I'm now detailing each experimental protocol with precision, starting with the synthesis of 2-allyl-1-indanone. I'm focusing on causality to enhance clarity. I'll outline the exact quantities, solvents, and reaction conditions. I will cover purification, and analytical characterization in detail. The protocols' robustness will be highlighted, demonstrating how to prevent problems. Now it's time to build the experimental procedures.
Outlining Synthesis Steps
I'm now detailing experimental procedures, specifically for key steps like the synthesis of 2-allyl-1-indanone, highlighting reaction conditions and reagents. I've noted that quantitative enolate formation at -78°C prevents side products. Subsequent steps involve aldol additions and amination. The reactions will be optimized for yield and purity, and causality will be clarified.
Optimizing Cyclization Step
I'm now zeroing in on optimizing the crucial cyclization. My focus is the final intramolecular SN2 reaction, understanding that excess benzylamine is crucial to capture the HBr. Step 4's primary alcohol, now converted to the bromide, will close the piperidine ring. I'm reviewing literature to refine the stoichiometry and reaction conditions, emphasizing the importance of a clean cyclization.
Confirming Spirocyclization Mechanism
I'm now detailing Step 4 of the synthesis, specifically focusing on the intramolecular cyclization. The SN2 cyclization is driven by entropy. A fast reaction is achieved by adding benzylamine. Subsequent hydrogenolysis forms the desired hydrochloride salt. I will be incorporating all this into the whitepaper.
Integrating Literature References
I'm now integrating the provided literature [1, 2, 3] to substantiate the whitepaper's rationale and proposed synthesis. I will use [1] to emphasize the relevance of spirocyclic piperidines, [2] for mechanistic insights, and [3] for insights into the indanone core. This will strengthen the theoretical framework and experimental procedure sections.
Constructing Characterization Table
I'm now constructing the characterization table for the whitepaper, focusing on clarity and utility. I'm carefully compiling expected values for key spectroscopic data, particularly 1H NMR signals. I'm focusing on the diagnostic significance of each parameter, such as the broad singlet at δ 9.20 (br s, 1H) for the protonated piperidine nitrogen. I am making sure to note all relevant parameters.
Analyzing Characterization Data
I'm now analyzing key characterization data. The 1H and 13C NMR spectral data confirm the structure's features. HRMS data validates the molecular formula. The melting point confirms the salt's stability. Finally, HPLC demonstrates purity. All this will be incorporated into the whitepaper's data.
Implementing Validation Checkpoints
I am now implementing "Validation Checkpoints" after each step to create self-validating experimental protocols, to validate the reactions I describe. I will use TLC and GC-MS for Step 1, and IR spectroscopy for Step 4 as examples, ensuring these align with my role. I'm focusing on key analytical techniques.
Verifying Ring Connectivity
I've just performed a final structure check to confirm the molecular formula, ensuring the synthesis plan is sound. Counting carbons and hydrogens, I confirmed that the formula, C13H15NO, aligns with the structure of Spiro[indene-2,3'-piperidin]-1(3H)-one. The connectivity of the spiro-fused rings, specifically the linkage of indanone and piperidine, is now validated, so I can start writing up the final whitepaper.
